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Compound of Interest

Compound Name: PD 0220245

Cat. No.: B2924208 Get Quote

Disclaimer: The initial request for information on "PD 0220245" did not yield any publicly

available data for a compound with that identifier. It is presumed that this may be an internal

designation or a typographical error. This guide instead focuses on PD 173074, a well-

characterized small molecule inhibitor, to demonstrate the requested in-depth technical

analysis.

This guide is intended for researchers, scientists, and drug development professionals,

providing a comprehensive overview of the structural and functional analysis of PD 173074, a

potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR).

Core Compound Information
Property Value

Chemical Name

N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-

dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-

(1,1-dimethylethyl)urea

Molecular Formula C28H41N7O3

Molecular Weight 523.67 g/mol

CAS Number 219580-11-7

Physical Appearance Crystalline solid

Solubility Soluble to 100 mM in DMSO and ethanol
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Mechanism of Action
PD 173074 is a selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors

(FGFRs), with the highest potency for FGFR1 and FGFR3.[1] By binding to the ATP-binding

pocket of the kinase domain, PD 173074 prevents the autophosphorylation and subsequent

activation of the receptor, thereby blocking downstream signaling cascades. This inhibition of

FGFR signaling leads to the suppression of cell proliferation, angiogenesis, and survival in

FGFR-dependent cell lines and tumor models.[2]

Quantitative Biological Data
The inhibitory activity of PD 173074 has been quantified across a range of protein kinases,

demonstrating its selectivity for FGFRs.

Target Kinase IC50 (nM) Assay Type

FGFR1 21.5 - 25 Cell-free

FGFR3 5 Cell-free

VEGFR2 ~100 - 200 Cell-free

PDGFR 17,600 Cell-free

c-Src 19,800 Cell-free

EGFR > 50,000 Cell-free

InsR > 50,000 Cell-free

MEK > 50,000 Cell-free

PKC > 50,000 Cell-free

Data compiled from multiple sources.[2][3]

Signaling Pathway Inhibition
PD 173074 primarily targets the FGF signaling pathway. Upon binding of a Fibroblast Growth

Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for

downstream signaling proteins. This leads to the activation of several key signaling cascades,
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including the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt

pathway, which is important for cell survival. PD 173074 blocks the initial receptor activation

step, thereby inhibiting these downstream pathways.

Inhibition of the FGF Signaling Pathway by PD 173074.

Experimental Protocols
Detailed methodologies for key experiments involving PD 173074 are outlined below. These

are representative protocols based on standard molecular and cellular biology techniques.

In Vitro Kinase Assay (for IC50 Determination)
This protocol describes a typical method to determine the concentration of PD 173074 that

inhibits 50% of the enzymatic activity of a target kinase.

Reagents and Materials:

Recombinant human FGFR1 kinase domain.

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

ATP (radiolabeled [γ-32P]ATP or for use with phosphospecific antibodies).

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

PD 173074 stock solution (in DMSO).

96-well plates.

Phosphorimager or Western blot equipment.

Procedure:

1. Prepare serial dilutions of PD 173074 in kinase buffer.

2. In a 96-well plate, add the recombinant FGFR1 kinase, the substrate peptide, and the

diluted PD 173074.
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3. Initiate the kinase reaction by adding ATP.

4. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

5. Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose

membrane).

6. Quantify the phosphorylation of the substrate. If using radiolabeled ATP, this can be done

using a phosphorimager. For non-radioactive methods, a phosphospecific antibody can be

used in an ELISA or Western blot format.

7. Plot the percentage of kinase inhibition against the logarithm of the PD 173074

concentration.

8. Calculate the IC50 value using non-linear regression analysis.

Workflow for an In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This protocol measures the effect of PD 173074 on the proliferation of cancer cell lines that are

dependent on FGFR signaling.

Reagents and Materials:

FGFR-dependent cancer cell line (e.g., KMS11, a multiple myeloma cell line with

activating FGFR3 mutations).

Complete cell culture medium.

PD 173074 stock solution (in DMSO).

MTT or WST-1 reagent.

96-well cell culture plates.

Spectrophotometer.

Procedure:
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1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with a range of concentrations of PD 173074 (and a DMSO vehicle control).

3. Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

4. Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's

instructions. This reagent is converted to a colored formazan product by metabolically

active cells.

5. Solubilize the formazan product (if using MTT).

6. Measure the absorbance of each well at the appropriate wavelength using a

spectrophotometer.

7. Calculate the percentage of cell viability relative to the vehicle control.

8. Plot the percentage of viability against the logarithm of the PD 173074 concentration to

determine the GI50 (concentration for 50% growth inhibition).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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